Physicochemical properties of 6-Aminomethylspiro[3.5]nonane
Physicochemical properties of 6-Aminomethylspiro[3.5]nonane
An In-Depth Technical Guide to 6-Aminomethylspiro[3.5]nonane: Physicochemical Properties, Analytical Characterization, and Medicinal Chemistry Significance
Abstract
Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a rigid three-dimensional framework that can significantly improve the pharmacological profile of drug candidates. This guide focuses on 6-Aminomethylspiro[3.5]nonane, a valuable building block featuring the spiro[3.5]nonane core. The presence of a primary aminomethyl group provides a crucial anchor for hydrogen bonding and a versatile synthetic handle for library development. This document provides a comprehensive overview of the core physicochemical properties of 6-Aminomethylspiro[3.5]nonane, details the essential analytical methodologies for its characterization, and explores its broader significance within the landscape of drug discovery and development.
Introduction: The Strategic Value of the Spiro[3.5]nonane Scaffold
In the quest for novel therapeutics, medicinal chemists are increasingly moving beyond flat, aromatic structures towards more complex, three-dimensional molecules. Spirocyclic scaffolds, which contain two rings connected by a single common atom, have gained significant traction because their inherent rigidity orients substituents into well-defined vectors in space.[1] This structural feature can lead to enhanced potency, greater selectivity for biological targets, and improved pharmacokinetic properties compared to more flexible or planar analogs.[1][2]
The spiro[3.5]nonane framework, composed of a cyclobutane ring fused to a cyclohexane ring, is a particularly attractive scaffold. It serves as a non-aromatic bioisostere for common phenyl rings, offering a route to escape "flatland" and explore new chemical space. The target of this guide, 6-Aminomethylspiro[3.5]nonane, combines this rigid core with a primary amine—a functional group critical to drug design. Primary amines are ionizable, allowing for the formation of water-soluble salts, and can act as key hydrogen bond donors in interactions with biological targets like G-protein coupled receptors (GPCRs).[1][2]
Core Physicochemical Properties of 6-Aminomethylspiro[3.5]nonane
Direct experimental data for 6-Aminomethylspiro[3.5]nonane is not extensively documented in publicly available literature. Therefore, the following section presents a combination of calculated data and expert-driven predictions based on its chemical structure and analogous compounds. These properties are fundamental to predicting the molecule's behavior in biological systems and guiding its use in drug development.[3][4]
| Identifier / Property | Value / Prediction | Significance in Drug Development |
| IUPAC Name | (Spiro[3.5]nonan-6-yl)methanamine | Unambiguous chemical identification. |
| Parent Amine CAS | 1255099-64-9 (for Spiro[3.5]nonan-6-amine)[5] | Unique registry number for the core amine structure. |
| Molecular Formula | C₁₀H₁₉N | Defines the elemental composition. |
| Molecular Weight | 153.27 g/mol | Influences diffusion, transport, and overall pharmacokinetics. |
| XLogP3 (Predicted) | ~2.5 - 3.0 | A measure of lipophilicity; critical for predicting membrane permeability and absorption.[5] |
| pKa (Predicted) | ~10.5 | The basicity of the primary amine dictates its ionization state at physiological pH (7.4), impacting solubility, receptor binding, and cell penetration. |
| Hydrogen Bond Donors | 1 (from -NH₂) | The ability to donate hydrogen bonds is crucial for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 1 (from N atom) | The ability to accept hydrogen bonds contributes to target binding and aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 26.0 Ų | Predicts transport properties such as blood-brain barrier penetration. |
| Solubility | Free Base: Predicted to be soluble in non-polar organic solvents. Salt Form (e.g., -HCl): Predicted to have enhanced solubility in aqueous media. | Solubility is a prerequisite for absorption and distribution. Salt formation is a common strategy to improve the aqueous solubility of basic drugs.[6] |
Analytical Characterization and Structural Elucidation
Confirming the identity, structure, and purity of a synthesized compound is a cornerstone of chemical and pharmaceutical research. A multi-pronged analytical approach is required.[7][8] The following protocols are self-validating systems designed to provide orthogonal data, ensuring the highest degree of confidence in the material's integrity.
Caption: A plausible synthetic pathway to 6-Aminomethylspiro[3.5]nonane from a carboxylic acid precursor.
The true value of 6-Aminomethylspiro[3.5]nonane lies in its role as a versatile intermediate in drug discovery. [9][10]The primary amine can be readily functionalized through reactions such as reductive amination, acylation, or sulfonylation to generate large libraries of diverse compounds. This approach is central to the hit-to-lead optimization process, where chemists systematically modify a starting structure to enhance potency and improve drug-like properties. [11][12] Notably, the closely related 7-azaspiro[3.5]nonane scaffold has been successfully used to develop potent agonists for GPR119, a receptor targeted for the treatment of type 2 diabetes. [1][2]This precedent underscores the potential of the spiro[3.5]nonane core in modulating the activity of important biological targets. Researchers can leverage 6-Aminomethylspiro[3.5]nonane to build novel structures that probe the binding pockets of kinases, proteases, and GPCRs, capitalizing on the unique 3D orientation afforded by the spirocyclic core.
Conclusion
6-Aminomethylspiro[3.5]nonane represents a valuable and strategic building block for researchers, scientists, and drug development professionals. While its specific physicochemical properties must be confirmed experimentally, reliable predictions based on its structure provide a solid foundation for its application. Its rigid spiro[3.5]nonane core offers a proven strategy to achieve three-dimensionality in drug design, while the versatile aminomethyl group provides the synthetic flexibility needed for rapid library synthesis and structure-activity relationship studies. The analytical workflows detailed herein provide a robust framework for its characterization, ensuring data integrity. As the pharmaceutical industry continues to seek novel chemical matter, scaffolds like 6-Aminomethylspiro[3.5]nonane will be instrumental in the design of the next generation of therapeutic agents.
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